

Application Note: Precision Lipidomics of Electrophilic Nitro-Fatty Acids

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Compound of Interest

Compound Name: 10-Nitrooleate-d17

Cat. No.: B1159548

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Abstract

Nitro-fatty acids (NO₂-FAs) are potent electrophilic signaling mediators formed by the non-enzymatic reaction of reactive nitrogen species with unsaturated fatty acids.[1][2] Among these, 10-Nitrooleate (10-NO₂-OA) is a critical anti-inflammatory lipid that activates Nrf2 and PPAR

while inhibiting NF-κB.[1] However, its quantification is notoriously difficult due to its low endogenous abundance (nM range), susceptibility to metabolism, and reversible covalent binding to proteins (Michael addition).[1] This guide details a robust stable isotope dilution protocol using **10-Nitrooleate-d17** to ensure accurate recovery correction and absolute quantification in complex biological matrices.

Technical Specifications & Mechanism

The Analyte and The Standard

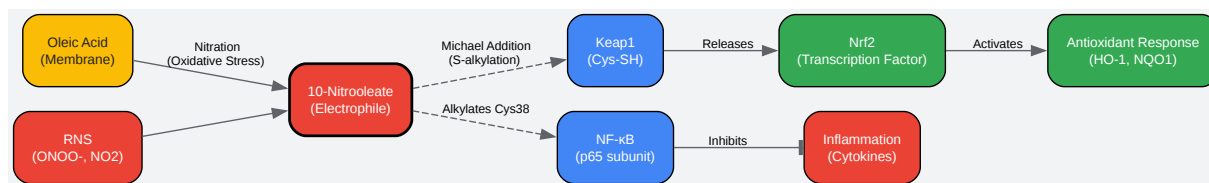
10-Nitrooleate is a "soft" electrophile. Unlike classical lipids, it signals by modifying protein thiols. To study it, we use a heavy isotope standard that mimics this specific reactivity but distinguishes itself by mass.

Feature	Analyte: 10-Nitrooleate (10-NO ₂ -OA)	Internal Standard: 10-Nitrooleate-d17
Formula		
Molecular Weight	327.46 g/mol	344.57 g/mol
Precursor Ion [M-H] ⁻	326.3	343.4
Primary Fragment	(m/z 46)	(m/z 46)
Retention Time	~1.00 RRT	~0.98 RRT (slight deuterium isotope effect)
Source	Endogenous (Inflammation)	Synthetic (e.g., Cayman Chem Item 10558)

The Signaling Mechanism (Why we measure it)

10-NO₂-OA functions via S-nitroalkylation.[1] It forms a reversible covalent bond with cysteine residues on regulatory proteins.

- Nrf2 Pathway: Alkylates Keap1 (Cys273/288), preventing Nrf2 ubiquitination and triggering antioxidant response.[1]
- NF-κB Pathway: Alkylates p65, preventing DNA binding and suppressing inflammation.[3]



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Figure 1: The electrophilic signaling cascade of 10-Nitrooleate.[1] The lipid acts as a "cysteine switch" for inflammatory pathways.

Experimental Protocol: Stable Isotope Dilution LC-MS/MS

Crucial Warning: Nitro-fatty acids are labile. Standard lipid extraction (Folch/Bligh-Dyer) often results in loss due to partitioning into the aqueous phase or binding to proteins.[1] This protocol uses Acidified Solvent Extraction to maintain the protonated state (

) and ensure recovery.[1]

Phase 1: Sample Preparation & Extraction[1]

Materials:

- Biological Matrix: Plasma (200 μ L) or Tissue Homogenate.[1]
- Internal Standard: **10-Nitrooleate-d17** (1 μ M stock in Methanol).[1]
- Solvents: Methanol, Acetic Acid, Ethyl Acetate, Hexane.[1]

Step-by-Step:

- Thawing & Spiking (The Critical Step):
 - Thaw plasma on ice.
 - Immediately add 10 μ L of **10-Nitrooleate-d17** (100 nM final conc) to the sample before any other solvent.[1]
 - Reasoning: The IS must equilibrate with the matrix to account for protein binding losses during extraction.
 - Vortex gently for 10 seconds.
- Protein Precipitation & Acidification:
 - Add 200 μ L of Acidified Methanol (MeOH containing 2% Acetic Acid).[1]
 - Reasoning: Acidification lowers pH (~4.0), protonating the fatty acid carboxyl group (

), making it hydrophobic for organic extraction.[1]

- Vortex for 30 seconds.
- Solvent Extraction:
 - Add 1 mL of Ethyl Acetate/Hexane (4:1 v/v).
 - Vortex vigorously for 1 minute.
 - Centrifuge at 4,000 x g for 10 minutes at 4°C.
- Collection & Drying:
 - Transfer the upper organic layer to a fresh glass tube.[4]
 - Re-extract the lower phase (optional for higher recovery) with 1 mL Ethyl Acetate.[1]
 - Combine organic phases.[5]
 - Evaporate to dryness under a stream of Nitrogen () at room temperature.[1] Do not heat >30°C (thermal degradation risk).
- Reconstitution:
 - Reconstitute in 100 µL Methanol/Water (1:1).
 - Transfer to LC vial with glass insert.

Phase 2: LC-MS/MS Acquisition[1]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).[1]

Ionization: Electrospray Ionization (ESI), Negative Mode.[1]

Chromatography Conditions:

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[1]
- Mobile Phase A: Water + 0.1% Acetic Acid.

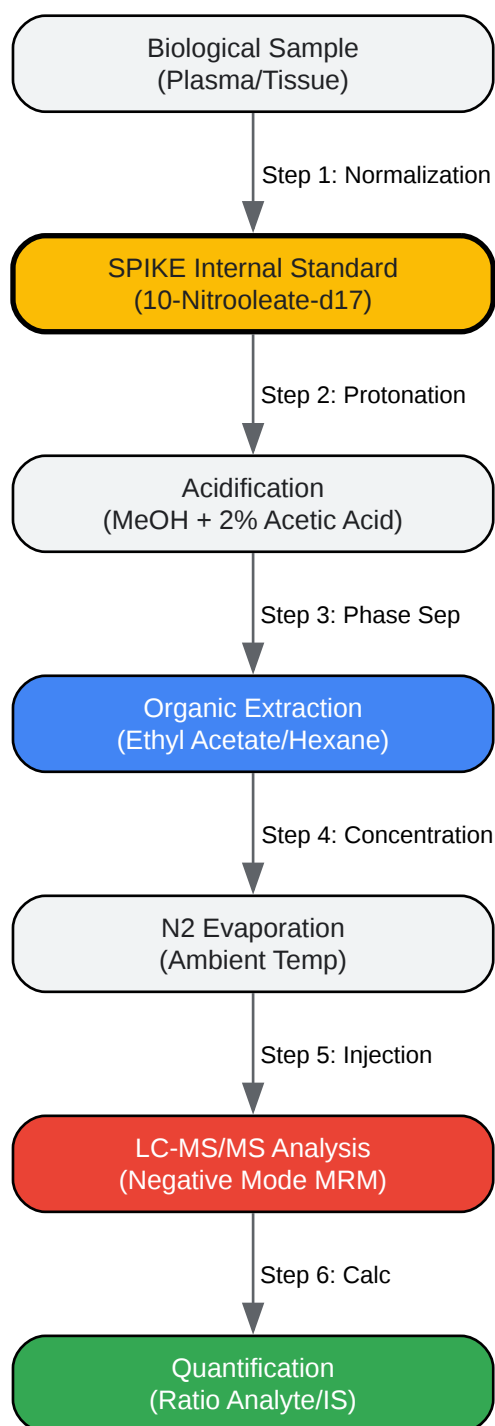
- Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.
- Gradient: 30% B to 95% B over 10 minutes.

MRM Transitions (Multiple Reaction Monitoring):

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Dwell Time (ms)
10-NO ₂ -OA (Analyte)	326.3	46.0 ()	22-28	50
10-NO ₂ -OA-d17 (IS)	343.4	46.0 ()	22-28	50
9-NO ₂ -OA (Isomer)	326.3	46.0	22-28	50

Note: 9-NO₂-OA and 10-NO₂-OA are isomers.^{[1][6][7][8][9]} They have the same mass transitions. They must be separated CHROMATOGRAPHICALLY. 10-NO₂-OA typically elutes slightly later than 9-NO₂-OA on a C18 column.

Analytical Workflow Visualization



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Figure 2: Stable Isotope Dilution Workflow.[1] Spiking d17 prior to acidification is the critical control point for data integrity.

Troubleshooting & Validation (Self-Validating Systems)

To ensure your data meets E-E-A-T standards, apply these validation rules:

- The "Mercury" Check (Specificity):
 - Issue: Biological matrices contain many isobaric lipids.
 - Validation: While not part of routine extraction, treating a validation sample with mercury chloride (HgCl_2) followed by NaBH_4 reduction will specifically reduce the nitro-alkene bond.^[1] If your peak does not disappear or shift after reduction, it is not a nitro-fatty acid.^[1]
 - Routine Check: Monitor the ratio of the d17 standard. If the retention time of your analyte shifts significantly (>0.1 min) from the d17 standard, it is likely an isobaric interference, not 10- NO_2 -OA.^[1]
- The "Thiol" Trap (Stability):
 - Issue: Free thiols in plasma can bind NO_2 -OA ex vivo during thawing.
 - Solution: Add N-ethylmaleimide (NEM) (10 mM) to the collection tubes during blood draw.^[1] This alkylates free thiols, preventing them from consuming your analyte before extraction.^[1]
- Isomer Separation:
 - Ensure your LC gradient is shallow enough (e.g., 1% change per minute) around the elution time to resolve 9- NO_2 -OA from 10- NO_2 -OA.^[1] The d17 standard will co-elute with the 10-isomer (or elute slightly earlier due to deuterium effect), confirming identity.^[1]

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